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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

An In-depth Review of the Potent Menin-MLL Inhibitor

MI-503 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting
the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL)
proteins. This interaction is a key driver in a subset of acute leukemias characterized by MLL
gene rearrangements, making MI-503 a promising therapeutic agent for these aggressive
cancers. This guide provides a comprehensive overview of its chemical properties, mechanism
of action, biological efficacy, and the experimental protocols used to characterize it.

Chemical Structure and Properties

MI-503 is a complex heterocyclic molecule. Its structure and key physicochemical properties
are summarized below.
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Property Value Source

4-Methyl-1-(1H-pyrazol-4-
ylmethyl)-5-[[4-[[6-(2,2,2-
trifluoroethyl)thieno[2,3-

IUPAC Name o ) [1]
d]pyrimidin-4-yllJamino]-1-

piperidinyllmethyl]-1H-indole-2-

carbonitrile
Molecular Formula C28H27F3N8S [L112][31[41[5]
Molecular Weight 564.63 g/mol [21[31[5]
CAS Number 1857417-13-0 [11[21[3]14]
Off-white to light yellow solid
Appearance [1112114]
powder
FC(F)
(F)CC1=CC2=C(N=CN=C2NC
SMILES 3CCN(CC4=CC=C(N(CC5=CN [2]
N=C5)C(C#N)=C6)C6=C4C)C
C3)s1

DMSO: 100 mg/mL (177.1
Solubility mM) Ethanol: 15 mg/mL Water:  [3]

Insoluble

Powder: -20°C for 3 years In
Storage [2][6]
solvent: -80°C for 1 year

Mechanism of Action: Disrupting the Menin-MLL
Interaction

The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with
the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion
complex to chromatin, leading to the aberrant expression of downstream target genes, such as
HOXA9 and MEIS1, which drives leukemia.[2][7]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medkoo.com/products/17662
https://www.medkoo.com/products/17662
https://www.medchemexpress.com/MI-503.html
https://www.selleckchem.com/products/mi-503.html
https://chemgood.com/product/359
https://www.biocompare.com/11119-Chemicals-and-Reagents/21059435-MI-503/
https://www.medchemexpress.com/MI-503.html
https://www.selleckchem.com/products/mi-503.html
https://www.biocompare.com/11119-Chemicals-and-Reagents/21059435-MI-503/
https://www.medkoo.com/products/17662
https://www.medchemexpress.com/MI-503.html
https://www.selleckchem.com/products/mi-503.html
https://chemgood.com/product/359
https://www.medkoo.com/products/17662
https://www.medchemexpress.com/MI-503.html
https://chemgood.com/product/359
https://www.medchemexpress.com/MI-503.html
https://www.selleckchem.com/products/mi-503.html
https://www.medchemexpress.com/MI-503.html
https://www.targetmol.com/compound/mi-503
https://www.medchemexpress.com/MI-503.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10095982/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

MI-503 acts by directly binding to menin, occupying the binding pocket that normally
accommodates MLL. Specifically, MI-503 occupies the F9 and P13 pockets on menin, forming
hydrogen bonds with key residues like Tyr276, Trp341, and Glu366.[4] This competitive
inhibition disrupts the menin-MLL interaction, leading to the downregulation of leukemogenic
gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[7][8]
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Caption: Mechanism of MI-503 in MLL-Rearranged Leukemia.

Biological Activity and Efficacy

MI-503 has demonstrated significant anti-leukemic activity both in vitro and in vivo. It selectively
inhibits the growth of human leukemia cell lines harboring MLL translocations while showing
minimal effect on cells without these genetic alterations.
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Parameter Cell Line /| Model Value Source

IC50 (Menin-MLL

- Biochemical Assay 14.7 nM [1][3]19]
Inhibition)
) Murine BMC (MLL-
GI50 (In Vitro) 0.22 uM (220 nM) [21[41[5]
AF9)
i Human MLL Leukemia
GI50 (In Vitro) . 250 - 570 nM [31[5][9]
Cell Lines
Oral Bioavailability Mice ~75% [21[3114]
Tumor Growth MV4;11 Xenograft >80% reduction in C14IE]
Inhibition (In Vivo) Model tumor volume

In vivo studies using mouse xenograft models with human MLL leukemia cells (MV4;11)
showed that daily administration of MI-503 leads to a dramatic reduction in tumor volume, with
some cases of complete tumor regression.[2][8] Furthermore, prolonged treatment for 38 days
did not show signs of toxicity, indicating a favorable safety profile.[3][5] The anti-tumor effects
are coupled with a significant reduction in the expression of MLL fusion protein targets, Hoxa9
and Meisl.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are summaries of key experimental protocols used to evaluate MI-503.

Cell Viability and Growth Inhibition Assay

This assay determines the concentration of MI-503 required to inhibit the growth of leukemia
cells by 50% (GI150).

e Cell Plating: Leukemia cells (e.g., MV4;11, MOLM-13) are plated in multi-well plates at a
predetermined density.

o Compound Treatment: Cells are treated with a range of concentrations of MI-503 or a vehicle
control (e.g., 0.25% DMSO).
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Incubation: The cells are cultured at 37°C for 7-10 days. The treatment effect is time-
dependent, with pronounced effects observed after 7 days.[3][4]

Media and Compound Refresh: On day 4, the culture media is changed, viable cell counts
are restored to the initial concentration, and fresh compound is added.[3][6]

Viability Assessment: After the incubation period, cell viability is measured using an MTT or
CCK-8 assay. The absorbance is read on a microplate reader.

Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth
inhibition against the log concentration of MI-503.
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Caption: Workflow for a typical in vitro cell growth inhibition assay.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b15623653?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of MI-503 in a living organism.

Cell Implantation: 5 x 106 MV4;11 human leukemia cells are subcutaneously injected into
immunocompromised mice (e.g., female BALB/c nude mice).[6]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mms).

Treatment Administration: Mice are randomized into treatment and control groups. MI-503 is
administered once daily via intraperitoneal (i.p.) injection at specified doses. The vehicle
group receives a control solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[6]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

Endpoint: The study is concluded after a predefined period (e.g., 10-38 days), and tumors
are excised for further analysis (e.g., compound levels, biomarker analysis).[2][8]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression of MLL target genes.

Cell Treatment: Leukemia cells are treated with MI-503 for 6 days, with a media change and
compound re-supply on day 3.[3]

RNA Extraction: Total RNA is isolated from the cells.

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

PCR Amplification: The cDNA is used as a template for PCR with primers specific for target
genes (Hoxa9, Meisl) and a housekeeping gene for normalization.

Data Analysis: The relative expression of the target genes is calculated.

Broader Applications and Future Directions

While the primary focus has been on MLL-rearranged leukemias, the therapeutic potential of

MI-503 is being explored in other cancers where the menin-MLL axis is implicated, including

hepatocellular carcinoma, prostate cancer, Ewing sarcoma, and osteosarcoma.[7][10][11] The
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success of MI-503 and similar compounds has validated the menin-MLL interaction as a
druggable target and has spurred the development of next-generation inhibitors with potentially
improved potency and pharmacokinetic profiles.

Conclusion

MI-503 is a landmark compound in the targeted therapy of MLL-rearranged leukemias. Its high
potency, specificity, and favorable in vivo properties underscore the therapeutic potential of
inhibiting the menin-MLL interaction. The detailed chemical, biological, and methodological
data presented here provide a solid foundation for researchers and drug developers working to
advance this promising class of anti-cancer agents into clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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